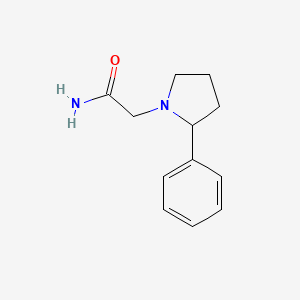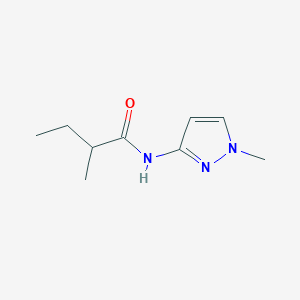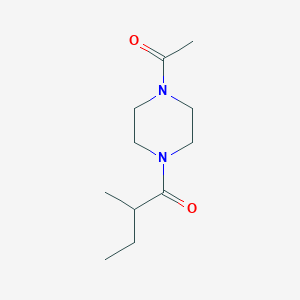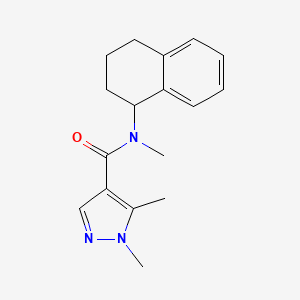![molecular formula C13H18N4O B7492629 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders.
作用机制
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide is a selective inhibitor of the PKC family of enzymes. PKC plays a critical role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
实验室实验的优点和局限性
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKC family of enzymes, which makes it a valuable tool for studying the role of PKC in cellular processes. However, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide. One area of interest is the development of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In addition, further studies are needed to better understand the mechanism of action of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide and its potential side effects. Finally, the development of more potent and selective inhibitors of PKC may lead to the discovery of new therapeutic agents for a wide range of diseases.
合成方法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide involves several steps, including the preparation of the pyrazolopyridine core and the attachment of the amide side chain. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been described in detail in several research papers.
科学研究应用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
属性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-8(2)13(18)15-10-6-11-9(3)16-17(4)12(11)14-7-10/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUZTWDSHAJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

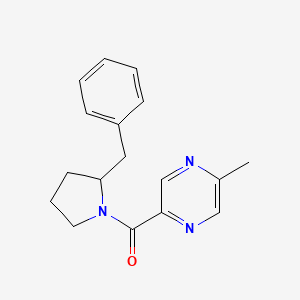

![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)

